

Application Notes and Protocols: Friedel-Crafts Acylation of Bromobenzene

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Compound of Interest

Compound Name: 4-Bromobenzophenone

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Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of bromobenzene to synthesize 4-bromoacetophenone, an important intermediate in organic synthesis.[1] The protocol outlines two common methods utilizing either acetic anhydride or acetyl chloride as the acylating agent, with aluminum chloride as the Lewis acid catalyst.[2][3][4] This document includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow to ensure accurate and reproducible results.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[5][6] In this application, bromobenzene is acylated to produce primarily 4-bromoacetophenone, with smaller amounts of the ortho-isomer being formed due to steric hindrance and the electron-withdrawing inductive effect of the bromine atom.[2] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring.[5] The resulting ketone is a versatile intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1]

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of bromobenzene using two different acylating agents.

Parameter	Method 1: Acetic Anhydride	Method 2: Acetyl Chloride
Bromobenzene	3.74 g (2.5 mL, 0.0238 mol)[2]	19.6 g (125 mmol)[3]
Acylating Agent	Acetic Anhydride: 7.5 g (0.0735 mol)[2]	Acetyl Chloride: 8.3 g (130 mmol)[3]
Lewis Acid Catalyst	Aluminum Chloride: 7.5 g (0.0562 mol)[2]	Aluminum Trichloride: 20.0 g (150 mmol)[3]
Solvent	Dry Dichloromethane: 10 mL[2]	None (Bromobenzene as solvent)
Reaction Temperature	Reflux (approx. 100°C)[2]	50°C[3]
Reaction Time	30 minutes[2]	5 hours[3]
Workup	Ice-water quench, extraction with dichloromethane[2]	Ice quench, extraction with MTBE[3]
Purification	Rotary evaporation, optional vacuum distillation[2]	Reduced pressure distillation[3]
Typical Yield	Not specified	69-79%[4]

Experimental Protocols

Method 1: Acylation using Acetic Anhydride in Dichloromethane

This protocol is adapted from a common laboratory procedure for the synthesis of 4-bromoacetophenone.[2][5]

Materials:

- Bromobenzene

- Anhydrous Aluminum Chloride (AlCl_3)
- Acetic Anhydride
- Dry Dichloromethane (CH_2Cl_2)
- Ice
- 2M Sodium Hydroxide (NaOH) solution
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Calcium Chloride (CaCl_2)
- 100 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Heating mantle or hotplate
- Separatory funnel
- Beakers
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry 100 mL round-bottom flask, combine anhydrous aluminum chloride (7.5 g), dry dichloromethane (10 mL), and bromobenzene (2.5 mL, 3.74 g).^[2] Add a magnetic stir bar.
- Equip the flask with a reflux condenser and a dropping funnel containing acetic anhydride (7.5 g).^[2]

- Addition of Acylating Agent: While stirring the mixture, add the acetic anhydride dropwise over a period of 5 minutes.[2] Evolution of HCl gas will be observed.
- Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 30 minutes with continuous stirring.[2] The solution will turn a dark red/brown color.[2]
- Workup - Quenching: Prepare a beaker with 30 g of crushed ice and 10 mL of water.[2] After the reflux is complete, carefully and slowly pour the warm reaction mixture into the ice-water mixture in a fume hood while stirring.[2]
- Workup - Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.[2]
- Allow the layers to separate and collect the lower organic layer.[2]
- Wash the organic layer sequentially with water (2 x 10 mL), 2M NaOH solution (10 mL), and saturated NaCl solution (2 x 10 mL).[2]
- Drying and Solvent Removal: Transfer the organic layer to a clean conical flask and dry it over anhydrous calcium chloride.[2]
- Filter the dried solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator to obtain the crude product.[2]
- Purification: The product can be further purified by vacuum distillation or recrystallization from ethanol or methanol.[1]

Method 2: Acylation using Acetyl Chloride (Neat)

This protocol is a solvent-free approach where bromobenzene itself acts as the solvent.

Materials:

- Bromobenzene
- Anhydrous Aluminum Trichloride (AlCl_3)
- Acetyl Chloride

- Ice
- Concentrated Hydrochloric Acid (HCl)
- Methyl tert-butyl ether (MTBE)
- 2% Sodium Hydroxide (NaOH) solution
- Anhydrous Potassium Carbonate (K_2CO_3)
- 250 mL Round-bottom flask with a stirrer
- Addition funnel
- Reflux condenser with a gas trap
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser connected to a gas absorption trap, add dry aluminum trichloride (20.0 g).[\[3\]](#)
- Cautiously add bromobenzene (19.6 g) with stirring.[\[3\]](#)
- Addition of Acylating Agent: Heat the mixture to 50°C and add acetyl chloride (8.3 g) dropwise from the addition funnel.[\[3\]](#)
- Reaction: After the addition is complete, continue stirring the mixture at 50°C for 5 hours.[\[3\]](#)
- Workup - Quenching: Cool the reaction mixture and cautiously pour it onto 100 g of ice.[\[3\]](#) Rinse the reaction flask with 20 mL of MTBE and add it to the ice mixture.[\[3\]](#) If a solid (aluminum hydroxide) is present, add concentrated hydrochloric acid until it dissolves.[\[3\]](#)

- Workup - Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 20 mL portions of MTBE.[3]
- Combine the organic extracts and wash them with water, then with a 2% sodium hydroxide solution, and again with water.[3]
- Drying and Solvent Removal: Dry the organic layer over anhydrous potassium carbonate, filter, and remove the MTBE using a rotary evaporator.[3]
- Purification: Purify the product by distillation under reduced pressure.[3]

Mandatory Visualization



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